diethyl-1,3,4-thiadiazole
Description
Contextual Significance of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds are a cornerstone of chemical sciences due to their widespread presence in nature and their versatile applications. ijpsr.comderpharmachemica.com These cyclic organic compounds contain at least one atom other than carbon, most commonly nitrogen, oxygen, or sulfur, within their ring structure. derpharmachemica.comijsrtjournal.com This heteroatom introduces a degree of polarity and reactivity that is distinct from their carbocyclic counterparts. Their structural diversity and ability to engage in various chemical interactions make them crucial components in medicinal chemistry, biochemistry, and materials science. derpharmachemica.comijsrtjournal.com
Many biologically active molecules, including a significant percentage of pharmaceuticals, contain heterocyclic rings. derpharmachemica.comijsrtjournal.com Natural products such as alkaloids, vitamins like vitamin B6 and C, and essential biomolecules like DNA and RNA all feature heterocyclic structures. ijpsr.comderpharmachemica.comjmchemsci.com In the realm of synthetic chemistry, heterocycles serve as versatile building blocks for creating complex organic molecules with tailored properties. Their applications extend to agrochemicals, dyes, and polymers, highlighting their integral role in modern chemistry. ijpsr.com
Isomeric Forms of Thiadiazoles and Focus on the 1,3,4-Isomer
Thiadiazoles are a specific class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms. nih.govwikipedia.org Depending on the relative positions of these heteroatoms, four constitutional isomers exist: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). nih.govwikipedia.orgresearchgate.net
Among these, the 1,3,4-thiadiazole isomer is of particular interest to researchers. nih.govnih.gov Its symmetrical structure and the mesoionic nature of the ring system contribute to its high in vivo stability and low toxicity in higher vertebrates. researchgate.netrsc.orgnih.gov The 1,3,4-thiadiazole ring is aromatic, a property conferred by its two double bonds and a lone pair of electrons from the sulfur atom. wikipedia.orgchemicalbook.com This aromaticity contributes to the stability of the molecule. researchgate.netrsc.org
General Overview of 1,3,4-Thiadiazole Derivative Research Trajectories
Research into 1,3,4-thiadiazole and its derivatives has been a vibrant and expanding field for several decades. nih.gov The first synthesis of a 1,3,4-thiadiazole was reported in the late 19th century, and since then, a vast number of derivatives have been prepared and studied. nih.govchemicalbook.com
The primary trajectory of research has been the synthesis of novel 1,3,4-thiadiazole derivatives with diverse substituents at the 2- and 5-positions of the ring. researchgate.net These modifications are aimed at tuning the electronic and steric properties of the molecule to achieve desired chemical or biological activities. researchgate.net Common synthetic methods involve the cyclization of thiosemicarbazides or the reaction of acid hydrazides with carbon disulfide. nih.govresearchgate.net
A significant area of investigation has been the exploration of the diverse chemical reactivity of the 1,3,4-thiadiazole ring. chemicalbook.com While the ring itself is relatively stable, the carbon atoms at the 2- and 5-positions are electron-deficient and thus susceptible to nucleophilic attack. chemicalbook.com Conversely, the introduction of electron-donating groups can facilitate electrophilic substitution reactions. chemicalbook.com
The ability of the nitrogen atoms in the 1,3,4-thiadiazole ring to act as ligands has also been a focus of research, leading to the synthesis of various metal complexes with interesting structural and catalytic properties.
Scope and Objectives of Research on Diethyl-1,3,4-thiadiazole within the Thiadiazole Class
Within the extensive family of 1,3,4-thiadiazole derivatives, this compound serves as a fundamental model for understanding the impact of simple alkyl substitution on the properties of the heterocyclic core. The primary objectives of research on this specific compound are to:
Elucidate its fundamental chemical and physical properties.
Investigate its reactivity and potential as a building block in further chemical synthesis.
Characterize its structural and spectroscopic features to provide a baseline for comparison with more complex derivatives.
By focusing on this compound, researchers can gain a clearer understanding of the intrinsic characteristics of the 2,5-dialkyl-substituted 1,3,4-thiadiazole system, which can then be applied to the design and synthesis of new derivatives with tailored functionalities.
Properties
CAS No. |
40928-84-5 |
|---|---|
Molecular Formula |
C6H10N2S |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of Diethyl 1,3,4 Thiadiazole Systems
Electrophilic and Nucleophilic Reactions of the 1,3,4-Thiadiazole (B1197879) Ring
The reactivity of the 1,3,4-thiadiazole ring is distinctly polarized. The carbon atoms at the 2- and 5-positions are electron-deficient due to the inductive effects of the adjacent nitrogen and sulfur atoms. This electronic characteristic makes the ring generally unreactive towards electrophilic substitution unless activating groups are present. nih.govresearchgate.net Conversely, the ring nitrogen atoms are the primary sites for electrophilic attack, while the carbon atoms are susceptible to nucleophilic attack. researchgate.net
Electrophilic Reactions: The primary electrophilic reactions occur at the nitrogen atoms. researchgate.net
N-Alkylation: The quaternization of the ring nitrogen is a common electrophilic reaction. For instance, 2,5-dimethyl-1,3,4-thiadiazole (B1347112) reacts with trimethylsilyl (B98337) methyl trifluoromethane (B1200692) sulfonate to yield the corresponding 1,3,4-thiadiazolium salt. researchgate.net While specific examples for 2,5-diethyl-1,3,4-thiadiazole (B8735119) are not detailed, similar reactivity is expected. The presence of electron-donating alkyl groups like ethyl enhances the electron density on the nitrogen atoms, facilitating this reaction.
Electrophilic Attack at Carbon: Direct electrophilic substitution on the carbon atoms of the 1,3,4-thiadiazole ring, such as nitration or halogenation, is typically not feasible due to the ring's low electron density. nih.govresearchgate.net However, the presence of activating substituents, such as an amino group, can enable these reactions. For example, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination at the 5-position. nih.gov
Nucleophilic Reactions: The electron-deficient C2 and C5 carbons are prime targets for nucleophiles. nih.gov
Nucleophilic Substitution: Halogenated 1,3,4-thiadiazoles are highly reactive intermediates. A halogen atom at the C2 or C5 position is readily displaced by a variety of nucleophiles. nih.gov For example, 2-chloro-5-aryl-1,3,4-thiadiazoles react easily with nucleophiles to generate a series of 5-substituted derivatives. nih.gov
Direct Nucleophilic Attack: Strong nucleophiles can attack the carbon atoms of the thiadiazole ring, sometimes leading to ring-opening. nih.gov Carbon-based nucleophiles, such as malonates, have been used in reactions with halo-substituted thiadiazoles. bu.edu.eg
| Reaction Type | Site of Attack | General Reactivity of 1,3,4-Thiadiazole Ring | Influence of Diethyl Substituents |
|---|---|---|---|
| Electrophilic | Ring Nitrogens (N3, N4) | Favored site for attack (e.g., alkylation, acylation). researchgate.net | Electron-donating ethyl groups likely enhance the nucleophilicity of the nitrogen atoms. |
| Electrophilic | Ring Carbons (C2, C5) | Generally inert to electrophilic substitution unless strongly activated by substituents. nih.govresearchgate.net | Ethyl groups are weakly activating but generally insufficient to promote electrophilic substitution on their own. |
| Nucleophilic | Ring Carbons (C2, C5) | Favored site for attack, especially if a good leaving group (e.g., halogen) is present. nih.gov | No direct influence, but provides a stable scaffold for reactions involving leaving groups attached to the ring. |
Ring-Opening and Rearrangement Reactions of 1,3,4-Thiadiazole Derivatives
The aromatic stability of the 1,3,4-thiadiazole ring can be overcome under specific conditions, leading to ring cleavage or rearrangement. These reactions are often prompted by strong bases or nucleophiles and can be influenced by the nature of the substituents on the ring.
Base-Induced Ring Fission: The 1,3,4-thiadiazole nucleus is susceptible to ring opening when treated with strong bases. nih.gov This reaction involves nucleophilic attack on a ring carbon, followed by cleavage of the heterocyclic bonds.
Rearrangement Reactions: Certain substituted 1,3,4-thiadiazoles can undergo rearrangement. For example, 2-amino- and 2-methylamino-1,3,4-thiadiazole have been shown to rearrange into a triazolinethione in the presence of methylamine. nih.gov In some cases, ring-opening of a 1,2,3-thiadiazole (B1210528) derivative by a base can lead to the formation of a thioketene (B13734457) intermediate. researchgate.net While this is a different isomer, it highlights a potential reactive pathway for thiadiazoles in general.
Formation of Fused Heterocyclic Systems Involving the Thiadiazole Moiety
The 1,3,4-thiadiazole scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the functional groups attached to the C2 and C5 positions, which undergo cyclization with various reagents.
Triazolothiadiazoles: A common transformation involves the fusion of a triazole ring onto the thiadiazole core. For instance, 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole can be synthesized from a bis-acid hydrazide precursor, which is first converted to a dithiocarbazinate salt and then cyclized with hydrazine (B178648) hydrate. nih.gov Another route involves the cyclization of hydrazone derivatives of 1,3,4-thiadiazole with reagents like phosphorus oxychloride to yield bu.edu.egnih.govresearchgate.nettriazolo[3,4-b] bu.edu.egresearchgate.netacs.orgthiadiazole systems. epstem.net
Oxadiazolothiadiazoles and Thiazolothiadiazoles: Similarly, other five-membered heterocycles can be fused. The reaction of thiosemicarbazide (B42300) derivatives with reagents like carbon disulfide can lead to fused systems. researchgate.net For example, N-(5-(4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)-1,3,4-thiadiazol-2-yl)dodecanamide has been synthesized through the reaction of a thiadiazole derivative with carbon disulfide and phenyl isothiocyanate. researchgate.net
Fusion with Other Rings: The versatility of the thiadiazole moiety allows for its incorporation into a wide range of fused systems, including those containing pyrrolidine, thiazole (B1198619), pyrrole, and benzimidazole (B57391) fragments. nih.gov
| Starting Material Type | Key Reagents | Fused System Formed | Reference |
|---|---|---|---|
| Bis-acid hydrazide of 1,3,4-thiadiazole | 1. CS2, KOH 2. Hydrazine hydrate | bis- bu.edu.egnih.govresearchgate.netTriazol-3-thione | nih.gov |
| 1,4-bis(3-thiol-4-amino-1,2,4-triazole-5-yl)benzene derivative | Benzaldehyde, POCl3 | bu.edu.egnih.govresearchgate.netTriazolo[3,4-b] bu.edu.egresearchgate.netacs.orgthiadiazole | epstem.net |
| Thiosemicarbazide derivative of 1,3,4-thiadiazole | CS2, Phenyl isothiocyanate | Thiazolo[3,2-b] bu.edu.egresearchgate.netacs.orgthiadiazole derivative | researchgate.net |
| Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines | Various (e.g., phenyl isothiocyanate, CS2) | Fused systems containing 1,2,4-triazole, 1,3,4-oxadiazole (B1194373) | nih.gov |
Transition Metal-Catalyzed Reactions on Thiadiazole Scaffolds
Modern synthetic chemistry heavily utilizes transition metal catalysis for forming carbon-carbon and carbon-heteroatom bonds. Thiadiazole scaffolds are amenable to such transformations, enabling the functionalization of the heterocyclic core.
Suzuki Cross-Coupling: Palladium-catalyzed Suzuki cross-coupling reactions are effective for creating C-C bonds with thiadiazole rings. New derivatives of 1,3,4-thiadiazole have been synthesized by coupling with boronic acids under palladium catalysis, often using phase transfer conditions. researchgate.net
C-S Cross-Coupling: The formation of carbon-sulfur bonds is another important transformation. Copper(I) iodide has been used as a catalyst for the C-S cross-coupling of thiophenols with bromo-substituted benzothiadiazoles, a reaction that can be accelerated by microwave irradiation. thieme-connect.com
Complex Formation: 1,3,4-Thiadiazole derivatives, particularly those with chelating substituents, readily form complexes with transition metals like copper(II) and zinc(II). nih.gov Chelation often occurs through a ring nitrogen atom and a substituent's donor atom (e.g., a hydroxyl group), creating stable metal complexes with potential applications in catalysis or materials science. nih.gov
Photo- and Electrochemical Reactivity of Diethyl-1,3,4-thiadiazole Analogues
The electronic structure of the 1,3,4-thiadiazole ring makes it active in photochemical and electrochemical processes. These reactions often involve electron transfer, leading to the generation of reactive intermediates or the formation of new materials.
Electrochemical Oxidation and Synthesis: The electrochemical oxidation of 1,3,4-thiadiazole derivatives has been studied, revealing mechanisms that can lead to the synthesis of novel compounds. For instance, the electrochemical synthesis of 2-amino-1,3,4-thiadiazoles from isothiocyanates and hydrazones has been achieved using a 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) catalyst in a metal-free and oxidant-free process. rsc.org The reaction proceeds through a tandem addition and chemoselective C–S coupling sequence. rsc.org
Electrochromic Materials: Phthalocyanine complexes containing tetra-substituted 5-methyl-1,3,4-thiadiazole units have been synthesized and studied for their electrochemical properties. researchgate.net These complexes exhibit reversible, one-electron redox reactions and show electrochromic behavior, meaning their color changes upon electrochemical oxidation or reduction. This property makes them potential candidates for use in display technologies. researchgate.net
Photochemical Reactivity: 1,3,4-thiadiazole derivatives can be incorporated into larger conjugated systems for applications in materials science. For example, they have been used as electron-deficient units in polymers for organic light-emitting diodes (OLEDs) and as components in photosensitizers for photodynamic therapy. ontosight.airesearchgate.net
Structural Elucidation and Advanced Characterization of Diethyl 1,3,4 Thiadiazole and Its Derivatives
Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
For 2,5-diethyl-1,3,4-thiadiazole (B8735119), the ¹H NMR spectrum is expected to show two characteristic signals corresponding to the ethyl groups. Due to the symmetry of the molecule, the two ethyl groups are chemically equivalent. The methylene (B1212753) protons (-CH₂-) would appear as a quartet, and the methyl protons (-CH₃) would appear as a triplet. In a related derivative, diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate, the ethyl ester protons resonate as a triplet at δ 2.06 ppm (CH₃) and a quartet at δ 4.08–4.12 ppm (OCH₂). nih.gov For other N-ethyl derivatives of 1,3,4-thiadiazole (B1197879), aliphatic signals have been observed at δ 1.15 (triplet, CH₃) and δ 3.24–3.28 (quartet, CH₂). nih.gov
The ¹³C NMR spectrum provides information on the carbon skeleton. For 2,5-diethyl-1,3,4-thiadiazole, three signals are anticipated: one for the equivalent methyl carbons, one for the equivalent methylene carbons, and one for the two equivalent carbons of the thiadiazole ring. In various 5-substituted-1,3,4-thiadiazole derivatives, the carbon atoms of the thiadiazole ring (C-2 and C-5) typically resonate in the downfield region, often between δ 150 and 181 ppm, due to the influence of the adjacent heteroatoms. nih.govnih.govmdpi.com For instance, in one series of azo dyes, the C-2 and C-5 carbons of the 1,3,4-thiadiazole ring were observed at 164–166 ppm and 178–181 ppm, respectively. mdpi.com The ethyl group carbons are expected in the aliphatic region, with the -CH₂- carbon appearing further downfield than the -CH₃- carbon. nih.gov
Table 1: Representative NMR Data for Diethyl-1,3,4-thiadiazole Derivatives
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -CH₃ | ~1.2 | Triplet |
| ¹H | -CH₂- | ~3.2 | Quartet |
| ¹³C | -CH₃ | ~14 | |
| ¹³C | -CH₂- | ~30-40 | |
| ¹³C | C2/C5 (Thiadiazole ring) | ~160-180 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a 1,3,4-thiadiazole derivative is characterized by several key absorption bands.
A crucial band for the 1,3,4-thiadiazole ring is the C=N stretching vibration, which typically appears in the region of 1604–1657 cm⁻¹. nih.govutq.edu.iq The spectrum would also feature bands corresponding to the C-H stretching of the aliphatic ethyl groups, usually found in the 2800–3000 cm⁻¹ range. nih.govjmchemsci.com Furthermore, bands related to the C-S-C stretching vibrations of the thiadiazole ring can be observed at lower wavenumbers, for example around 1396 cm⁻¹ and 1273 cm⁻¹. jmchemsci.com In a study of diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate, characteristic bands were observed at 2936 and 2879 cm⁻¹ for aliphatic C-H stretching and at 1634 cm⁻¹ for the C=N group. nih.gov
Table 2: Characteristic IR Absorption Bands for this compound Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2960-2850 | Stretching | Aliphatic C-H (ethyl groups) |
| ~1630 | Stretching | C=N |
| ~1400 | Stretching | C-S-C |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For 2,5-diethyl-1,3,4-thiadiazole (C₆H₁₀N₂S), the expected monoisotopic mass is approximately 142.06 Da. sielc.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. mdpi.comnih.gov This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. nih.gov For example, HRMS could easily differentiate C₆H₁₀N₂S (142.0565) from a potential isomer like C₇H₁₀N₂O (142.0793). The fragmentation of 1,2,3-thiadiazoles has been shown to often involve the initial elimination of a nitrogen molecule (N₂) from the molecular ion. rsc.org
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Aromatic and heterocyclic compounds like 1,3,4-thiadiazoles exhibit characteristic absorption bands in the UV region. These absorptions typically arise from π→π* transitions within the conjugated system of the heterocyclic ring. researchgate.net For various 1,3,4-thiadiazole derivatives, the main absorption maxima (λₘₐₓ) are reported to be in the range of 308–359 nm. researchgate.net The specific position and intensity of the absorption bands can be influenced by the substituents attached to the thiadiazole ring. dergipark.org.tr
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. Although the specific crystal structure for 2,5-diethyl-1,3,4-thiadiazole is not detailed in the provided results, analysis of other 1,3,4-thiadiazole derivatives reveals key structural features. mdpi.comresearchgate.net
Studies on substituted 5-arylimino-1,3,4-thiadiazoles have confirmed the near-planar geometry of the five-membered 1,3,4-thiadiazole ring. mdpi.com For example, in one derivative, the internal angles of the ring showed some strain, with an N-C-S angle of 107.8(3)°. mdpi.com The analysis also reveals the bond lengths within the ring, such as the C=N double bond. mdpi.com This technique provides unequivocal proof of the molecular structure and connectivity, confirming the regio- and stereochemistry of the synthesized compounds. mdpi.comresearchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a crucial verification of the compound's purity and elemental composition. nih.govuobaghdad.edu.iq
For 2,5-diethyl-1,3,4-thiadiazole, with the molecular formula C₆H₁₀N₂S, the theoretical elemental composition can be calculated. Numerous studies on newly synthesized 1,3,4-thiadiazole derivatives report a close agreement between the found and calculated values, confirming the successful synthesis of the target structures. mdpi.comekb.egresearchgate.net
Table 3: Theoretical Elemental Composition of 2,5-Diethyl-1,3,4-thiadiazole (C₆H₁₀N₂S)
| Element | Symbol | Atomic Mass | Calculated Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 50.67 |
| Hydrogen | H | 1.01 | 7.09 |
| Nitrogen | N | 14.01 | 19.69 |
| Sulfur | S | 32.07 | 22.55 |
Advanced Analytical Techniques for Purity and Isomeric Characterization
The assessment of purity and the precise characterization of isomers are critical in the synthesis and application of this compound and its derivatives. The presence of impurities or undesired isomers can significantly impact the compound's chemical and biological properties. Therefore, a suite of advanced analytical techniques is employed to ensure the quality and structural integrity of these heterocyclic compounds. These methods provide detailed insights into the molecular structure, allowing for unambiguous identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of 1,3,4-thiadiazole derivatives. researchgate.net Reversed-phase HPLC, often using C8 or C18 columns, is particularly effective for separating the target compound from starting materials, by-products, and other impurities. researchgate.netresearchgate.net The development of a robust HPLC method involves optimizing the mobile phase composition, typically a mixture of an aqueous buffer (like trifluoroacetic acid in water) and an organic solvent (such as acetonitrile), often under gradient elution conditions to achieve efficient separation. researchgate.net UV detection is commonly used, with the wavelength set to the maximum absorbance of the thiadiazole derivative to ensure high sensitivity. researchgate.netresearchgate.net The method's validity is established through parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For instance, a validated HPLC method for a novel antifungal 1,3,4-thiadiazole derivative demonstrated excellent linearity (r² > 0.999) and low LOD (0.05 μg mL⁻¹) and LOQ (0.1 μg mL⁻¹), showcasing the technique's precision in purity analysis. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | 5-μm C8 column (4.6 mm × 250 mm) | researchgate.net |
| Mobile Phase | 0.03% TFA in water (pH 2.5) and acetonitrile (B52724) (gradient elution) | researchgate.net |
| Flow Rate | 1.0 mL min⁻¹ | researchgate.net |
| UV Detection | 250 nm | researchgate.net |
| LOD | 0.05 μg mL⁻¹ | researchgate.net |
| LOQ | 0.1 μg mL⁻¹ | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and isomeric characterization of this compound and its derivatives. nih.gov One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the protons and carbons in the molecule. nih.govresearchgate.net In ¹³C NMR spectra of 1,3,4-thiadiazole derivatives, the carbon atoms of the thiadiazole ring typically resonate at characteristic chemical shifts, for example, between 158 and 165 ppm. nih.govmdpi.com
Two-dimensional (2D) NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous assignments of ¹H and ¹³C signals and for differentiating between isomers. nih.gov For example, the presence of additional sets of low-intensity signals in ¹H-NMR spectra can indicate the existence of isomers, which may arise from restricted rotation around a single bond. nih.gov The ratio of these isomers can often be estimated by integrating the corresponding signals. nih.gov
| Nucleus | Technique | Observed Chemical Shifts (ppm) | Application | Reference |
|---|---|---|---|---|
| ¹H | 1D NMR | 9.94 - 10.47 (N-H proton) | Identification of key functional groups | nih.gov |
| ¹³C | 1D NMR | 158.4 - 164.2 (Thiadiazole ring carbons) | Confirmation of the heterocyclic core structure | nih.gov |
| ¹H, ¹³C | HSQC/HMBC | Correlation peaks | Unambiguous assignment and differentiation of isomers | nih.govnih.gov |
Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or HPLC, is vital for confirming the molecular weight and elemental composition of synthesized thiadiazole derivatives. nih.govijpsjournal.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental formula of the compound, thereby confirming its identity. mdpi.com Tandem mass spectrometry (LC-MS/MS) can be employed to further investigate the structure by analyzing the fragmentation patterns of the parent ion. nih.gov
Computational and Theoretical Investigations of Diethyl 1,3,4 Thiadiazole Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and reactivity indicators.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Studies on 2,5-disubstituted-1,3,4-thiadiazole systems, including the diethyl derivative, have utilized DFT to determine key electronic properties. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. nih.gov
A computational study by Salah et al. investigated a series of 1,3,4-thiadiazole (B1197879) derivatives and found that the introduction of electron-donating groups, such as ethyl groups, influences these electronic parameters. nih.gov Specifically, 2,5-diethyl-1,3,4-thiadiazole (B8735119) was identified as having the lowest HOMO-LUMO energy gap among the series of alkyl-substituted derivatives studied, suggesting it is the most reactive in that series. nih.govuniv-biskra.dz
The molecular electrostatic potential (MESP) surface is another key output of DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For the 1,3,4-thiadiazole ring, the nitrogen atoms typically represent the region of most negative potential, making them susceptible to electrophilic attack, while the regions around the hydrogen atoms of the substituents are positive. nih.gov In 2,5-diethyl-1,3,4-thiadiazole, the carbon atoms C2 and C5 of the thiadiazole ring carry significant positive charges, identifying them as potential sites for nucleophilic attack. nih.govuniv-biskra.dz
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. For 2,5-diethyl-1,3,4-thiadiazole, this analysis primarily involves the rotation around the single bonds connecting the ethyl groups to the thiadiazole ring and the C-C bonds within the ethyl groups themselves. The goal is to identify the lowest energy conformer, which is the most stable and populated structure under given conditions.
While detailed rotational energy landscapes for 2,5-diethyl-1,3,4-thiadiazole are not widely published, computational studies on this molecule inherently begin with a conformational search to find its most stable geometry. univ-biskra.dz This process involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The resulting energy landscape would show energy minima corresponding to stable staggered conformations and energy maxima for eclipsed conformations. This initial step is crucial for ensuring that subsequent electronic structure calculations, like the DFT analysis mentioned above, are performed on the most realistic and lowest-energy structure of the molecule. univ-biskra.dz
Molecular Dynamics Simulations to Understand Dynamic Behavior
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their movements, conformational changes, and interactions with their environment. MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. nih.gov
In Silico Modeling for Structure-Activity/Property Relationships (SAR/SPR)
In silico modeling encompasses a range of computational techniques used to predict the activity or properties of molecules based on their structure. These methods are crucial for rational drug and materials design, allowing for the screening of virtual libraries of compounds before undertaking expensive and time-consuming synthesis.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific biological activity or chemical property. The goal is to predict the activity of new, unsynthesized compounds.
For 1,3,4-thiadiazole derivatives, 3D-QSAR studies have been successfully applied in an agricultural context. nih.gov In one such study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build models for the fungicidal activity of novel 1,3,4-thiadiazole xylofuranose (B8766934) derivatives. nih.gov These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields favorably or unfavorably influence the fungicidal activity. nih.gov Such QSAR models serve as a predictive tool to guide the design of new derivatives with potentially enhanced fungicidal properties, optimizing for factors that the model identifies as crucial for activity. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding potential mechanisms of action, for instance, in the context of agricultural science. Docking studies have been performed on 1,3,4-thiadiazole derivatives against various non-human targets, such as fungal or bacterial enzymes. tandfonline.comnih.gov
For example, studies have docked thiadiazole derivatives into the active sites of bacterial enzymes like Kinase ThiM from Klebsiella pneumoniae to rationalize their antibacterial activity. nih.gov Another study investigated newly synthesized 1,3,4-thiadiazole hybrids as inhibitors of mushroom tyrosinase, an enzyme involved in browning in fruits and vegetables. nih.govtandfonline.com The docking results for the most active compounds identified key interactions, such as hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's active site. nih.govtandfonline.com These computational predictions help to explain the experimentally observed inhibitory activity at a molecular level.
Aromaticity and Stability Studies of the 1,3,4-Thiadiazole Ring
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system characterized by significant aromaticity and stability. mdpi.comresearchgate.netnih.gov This inherent stability, particularly in acidic environments, is a key feature contributing to its prevalence in various chemical studies. mdpi.comresearchgate.net The aromatic character is believed to be a factor in the great in vivo stability observed in many of its derivatives. nih.govnih.gov Computational and theoretical chemistry provide powerful tools to quantify and understand the electronic structure that gives rise to these properties.
The ring is noted to be electron-deficient. mdpi.comresearchgate.net This is a consequence of the inductive electron-withdrawing effects of the two nitrogen atoms and the sulfur heteroatom. researchgate.netresearchgate.net This electronic characteristic renders the 1,3,4-thiadiazole ring relatively inert toward electrophilic substitution but susceptible to nucleophilic attack, a reactivity pattern that has been extensively explored. mdpi.comresearchgate.net
Theoretical studies have been instrumental in elucidating these electronic properties. Density Functional Theory (DFT) is a commonly employed method to investigate the ground state geometries, frontier molecular orbitals (HOMO-LUMO), and other electronic parameters of substituted 1,3,4-thiadiazoles. scielo.br For instance, calculations using the B3LYP hybrid functional with a 6-311++g(2d,2p) basis set have been used to analyze conformer structures and their electronic and spectral properties. scielo.br Such studies investigate the relationship between molecular energy, orbital distribution, and chemical reactivity parameters. scielo.br
Comparative theoretical studies have concluded that thiadiazoles, as a class, are aromatic compounds, exhibiting a greater aromatic character than other five-membered heterocycles like pyrrole, thiophene (B33073), and furan. researchgate.net However, it has also been shown that derivatives such as the monoxide and dioxide of the thiadiazole ring are considered non-aromatic or even antiaromatic. researchgate.net The strong aromaticity of the parent ring is a foundational aspect of its chemistry. mdpi.comnih.govnih.gov
Quantum Theory of Atoms in Molecules (QTAIM) is another computational tool that has been applied to investigate the charge density on the atoms within the ring. scielo.br These analyses provide detailed insight into the electronic distribution and the nature of the covalent bonds within the heterocyclic system. scielo.br The incorporation of the electron-deficient 1,3,4-thiadiazole unit has been shown to enhance the stability of larger conjugated systems, such as certain polymers, toward n-doping. researchgate.net
The findings from these computational investigations are crucial for understanding the structure-property relationships in this class of compounds.
Table 1: Summary of Computational Methods and Findings on 1,3,4-Thiadiazole
| Computational Method | Investigated Properties | Key Findings | Reference(s) |
| Density Functional Theory (DFT) at B3LYP/6-311++g(2d,2p) level | Ground state geometries, frontier molecular orbitals (HOMO-LUMO), band gap energies, chemical reactivity parameters, spectral analysis. | Electron density is concentrated around the nitrogen atoms; intramolecular interactions significantly influence electronic and spectral properties. | scielo.br |
| Nonlocal Density Functional (B3LYP) calculations | Aromaticity indices. | 1,3,4-Thiadiazole is aromatic, with a larger aromatic character than pyrrole, thiophene, and furan. Monoxide and dioxide derivatives are non-aromatic or antiaromatic. | researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Charge density, delocalization index of covalent bonds. | Provides detailed analysis of charge distribution and bond character within the ring system. | scielo.br |
| Molecular Mechanics (MMP2) and Semiempirical Quantum Chemistry (AM1) | Conformational analysis, quantum chemistry calculations for Electronic-Topological Method (ETM). | Used to determine electronic-topological characteristics of fragments related to biological activity. | acs.org |
Applications of Diethyl 1,3,4 Thiadiazole and Derived Compounds in Non Medicinal Fields
Materials Science Applications
The inherent electronic and structural characteristics of the 1,3,4-thiadiazole (B1197879) ring have paved the way for its integration into a wide array of advanced materials.
Optoelectronic Devices (e.g., as building blocks, charge transfer complexes)
The 1,3,4-thiadiazole moiety is a crucial component in the design of novel materials for optoelectronic devices. Its derivatives have been investigated as components in organic light-emitting diodes (OLEDs). ontosight.ai The high chemical and thermal stability of thiadiazole compounds, coupled with their electron-accepting nature, makes them advantageous for these applications. researchgate.net
A new phenanthroimidazole derivative incorporating a 1,3,4-thiadiazole unit (PMItz) was synthesized and deposited as a thin film. researchgate.netrsc.org This material exhibited promising optoelectronic properties, including a calculated energy band gap of 2.96 eV and an absorption coefficient of 1.3 × 10⁶ m⁻¹. rsc.org Electrical measurements of devices fabricated with this thin film demonstrated photosensitivity and a strong negative differential resistance effect, highlighting its potential for use in various optoelectronic information function devices. researchgate.netrsc.org
Furthermore, charge transfer complexes (CTCs) based on thiazole (B1198619) derivatives and a sulfonium (B1226848) salt have been developed as photoinitiators for holographic free radical photopolymerization. researchgate.net These CTCs exhibit photosensitivity in the 400–500 nm spectral region, enabling their use as sensitizers for recording holograms with high diffraction efficiency. researchgate.net Spectrophotometric studies of charge transfer complexes formed between 2-amino-1,3,4-thiadiazole (B1665364) and various acceptors have also been conducted to understand their electronic properties. nih.gov
Conducting Polymers and Electrocatalysts
The incorporation of the 1,3,4-thiadiazole unit into polymer chains has been shown to enhance their electronic properties. A series of conjugated triaryl compounds with a central 1,3,4-thiadiazole heterocycle and peripheral thiophene (B33073) or selenophene (B38918) units have been synthesized. researchgate.net Electrochemical oxidative polymerization of some of these compounds yielded insoluble polymers with band gaps of 1.8–1.9 eV. researchgate.net These polymers demonstrated good stability towards n-doping, an effect attributed to the electron-deficient nature of the thiadiazole unit. researchgate.net
In the realm of electrocatalysis, polythiophene-based conducting polymers have been studied for their ability to catalyze the redox reactions of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMcT), a thiadiazole-based dithiol compound. acs.org The electrocatalytic activity was found to be strongly influenced by the "window of conductivity" of the polymer. acs.org Polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), whose conductivity window overlapped with the formal potential of the DMcT dimerization process, showed significant electrocatalytic activity. acs.org This research provides insights into the rational design of conducting-polymer-based electrocatalysts for applications such as lithium-ion rechargeable batteries. acs.orgresearchgate.net
Dyes, Pigments, and Fluorescent Probes
The 1,3,4-thiadiazole ring is a key structural motif in various dyes and pigments. chemmethod.com Azo dyes derived from 2-amino-5-aryl-1,3,4-thiadiazoles have been synthesized and characterized. mdpi.comnih.gov These compounds, which link the 1,3,4-thiadiazole ring to other aromatic systems via an azo linker, have potential industrial applications as classical synthetic dyes and pigments. mdpi.com The synthesis of disperse dyes through the diazotization of bis(2-amino-1,3,4-thiadiazolyl) attached to a benzene (B151609) ring has also been explored for applications in dye-sensitized solar cells (DSSCs). researchcommons.org
| Compound | Description | Application | Reference |
|---|---|---|---|
| Azo dyes from 2-amino-5-aryl-1,3,4-thiadiazoles | Synthesized by diazotization-coupling sequence with aniline, N,N-dimethylaniline, and phenol. | Classical synthetic dyes and pigments. | mdpi.comnih.gov |
| Disperse dyes from bis(2-amino-1,3,4-thiadiazolyl) | Prepared by diazotization and coupling with various amines. | Sensitizers in dye-sensitized solar cells (DSSCs). | researchcommons.org |
Beyond traditional dyes, 1,3,4-thiadiazole derivatives are being developed as sophisticated fluorescent probes. These molecules can exhibit dual fluorescence emission, making them sensitive to environmental changes. nih.gov A novel fluorescent probe based on a 1,3,4-thiadiazole derivative functionalized on Fe3O4@SiO2 magnetic nanocomposites has been created for the detection of Hg2+ ions in water. rsc.org This probe demonstrates a "turn-off" fluorescence response in the presence of mercury ions with a low detection limit of 48.7 nM. rsc.org Another 1,3,4-thiadiazole-based probe was developed for the effective detection of the explosive 2,4,6-trinitrophenol (TNP), showcasing a significant color and fluorescence change with a detection limit as low as 38 nM. nih.gov Furthermore, a probe utilizing an excited state intramolecular proton transfer (ESIPT) mechanism based on the 1,3,4-thiadiazole unit has been synthesized for the detection of Cu2+ and H2S. nih.gov
Resins and Flame Retardants
The synthesis of 1,3,4-thiadiazole derivatives on a solid phase has been achieved, leading to the construction of a 1,3,4-thiadiazole library. nih.gov This solid-phase synthesis involves the preparation of a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole resin, which can be further functionalized to create a diverse range of thiadiazole analogs. nih.gov While direct research on diethyl-1,3,4-thiadiazole in flame retardants is limited, the inherent thermal stability of the thiadiazole ring suggests its potential for incorporation into flame-retardant materials.
Luminescent Materials and Chemical Sensors
The luminescent properties of 1,3,4-thiadiazole derivatives make them suitable for various applications. As mentioned previously, these compounds are utilized in fluorescent probes and have been explored for their dual fluorescence effects. nih.govrsc.org This dual emission is linked to the structure of substituent groups and molecular aggregation. nih.gov The development of a 1,3,4-thiadiazole-based fluorescent probe for detecting 2,4,6-trinitrophenol (TNP) further underscores their utility as chemical sensors. nih.gov This probe exhibited strong blue emission and high sensitivity, allowing for the visual detection of TNP. nih.gov
Agrochemical Applications
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of agrochemicals, including pesticides and herbicides. nih.govmdpi.com The presence of the =N-C-S- moiety is believed to be responsible for their broad range of biocidal properties. nih.gov
Derivatives of 1,3,4-thiadiazole have been extensively investigated for their herbicidal activity. researchgate.net For instance, a series of N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides were designed and showed good herbicidal activities. researchgate.net Similarly, novel O,O-diethyl N-{4-methyl- ontosight.ainih.govtandfonline.comthiadiazole-5-carbonyl}-1-amino-1-substitutedbenzyl phosphonates displayed moderate to good herbicidal activities against the dicotyledonous plant Brassica campestris L. tandfonline.com Commercially available herbicides like tebuthiuron (B33203) contain the 1,3,4-thiadiazole ring and are used for selective weed control. researchgate.net
In addition to herbicidal properties, 1,3,4-thiadiazole derivatives have shown promise as insecticides and fungicides. mdpi.comnih.gov For example, certain derivatives have demonstrated insecticidal activity against the cotton leafworm (Spodoptera littoralis) and aphids (Aphis craccivora). mdpi.comresearchgate.netresearchgate.net The fungicidal potential of these compounds has also been recognized, with some derivatives showing activity against various plant pathogens. nih.govnih.gov Glycoside derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antifungal and antibacterial activities, with some compounds showing high bioactivity against Phytophthora infestans. nih.gov
| Derivative Class | Target Pest/Weed | Observed Activity | Reference |
|---|---|---|---|
| N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides | Weeds | Good herbicidal activity. | researchgate.net |
| O,O-diethyl N-{4-methyl- ontosight.ainih.govtandfonline.comthiadiazole-5-carbonyl}-1-amino-1-substitutedbenzyl phosphonates | Brassica campestris L (dicotyledonous plant) | Moderate to good herbicidal activity. | tandfonline.com |
| 1,3,4-thiadiazole derivatives | Spodoptera littoralis (cotton leafworm) | Effective insecticidal activity. | mdpi.com |
| 1,3,4-thiadiazole derivatives (e.g., 3d and 3g) | Aphis craccivora (aphids) | Good insecticidal activity (>90% mortality). | researchgate.net |
| Glycoside derivatives of 1,3,4-thiadiazole (e.g., 4i) | Phytophthora infestans | Higher bioactivity than Dimethomorph. | nih.gov |
Herbicidal Activity
Derivatives of 1,3,4-thiadiazole have been investigated for their potential as herbicides. researchgate.net The mode of action for these compounds often involves the inhibition of critical biological processes in plants. For instance, certain 2,5-disubstituted-1,3,4-thiadiazoles have demonstrated herbicidal effects by inhibiting photosynthesis, preventing the accumulation of starch in the bundle sheath, and causing ultrastructural disruption of mesophyll chloroplasts. researchgate.net These derivatives can also inhibit electron transport and photophosphorylation, which are vital for plant survival. researchgate.net The toxophoric –N=C–S– group within the 1,3,4-thiadiazole ring is believed to be crucial for its broad spectrum of biological activities, including its herbicidal properties. researchgate.net
Plant Growth Regulation
Beyond herbicidal effects, certain 1,3,4-thiadiazole derivatives have been identified as potent plant growth regulators. nih.govnih.gov One notable example is Thidiazuron (TDZ), a synthetic phenylurea derivative containing a thiadiazole ring, which is a highly effective and potent plant growth regulator. researchgate.net It is widely used in plant tissue culture for promoting organogenesis, regeneration, and various developmental pathways such as axillary and adventitious shoot proliferation, somatic embryogenesis, and even in vitro flowering. researchgate.net The ability of TDZ to facilitate the establishment of in vitro cultures has been particularly beneficial for woody and recalcitrant plant species, enabling their genetic transformation and improvement. researchgate.net The diverse biological activities of 1,3,4-thiadiazole derivatives, including their role as plant growth regulators, are a significant area of ongoing research. nih.gov
Fungicidal Activity
The 1,3,4-thiadiazole nucleus is a key component in a number of compounds exhibiting significant fungicidal activity. nih.govnih.gov This has led to the development of agricultural fungicides. For instance, amide derivatives that incorporate a 1,3,4-thiadiazole thioether moiety have demonstrated good antifungal activities against various plant pathogens such as Fusarium oxysporum, Cytospora mandshurica, and Gibberella zeae. nih.gov Commercially available pesticides like Bismerthiazol and Thiodiazole-copper, which are based on the 1,3,4-thiadiazole structure, are widely used in agriculture. nih.gov
Research has shown that the introduction of a 1,3,4-thiadiazole group into other molecules, such as glucosides, can yield compounds with potent antifungal properties. nih.gov For example, certain synthesized 1,3,4-thiadiazole derivatives of glucosides have shown higher bioactivities against Phytophthora infestans than the commercial fungicide Dimethomorph. nih.gov The lipophilicity conferred by the sulfur atom in the thiadiazole ring is thought to contribute positively to the biological activity of these compounds. nih.gov Studies have also demonstrated the effectiveness of various 1,3,4-thiadiazole derivatives against Candida albicans, with the inhibition zone increasing proportionally with the concentration of the compound for most derivatives tested. bibliotekanauki.pl
| Derivative Type | Target Fungi | Observed Effect | Reference |
| Amide derivatives with 1,3,4-thiadiazole thioether moiety | Fusarium oxysporum, Cytospora mandshurica, Gibberella zeae | Good antifungal activities | nih.gov |
| 1,3,4-thiadiazole derivatives of glucosides | Phytophthora infestans | Higher bioactivity than Dimethomorph | nih.gov |
| Various 1,3,4-thiadiazole derivatives | Candida albicans | Proportional inhibition zone with increasing concentration | bibliotekanauki.pl |
| 1,2,3-Thiadiazole (B1210528) containing 1,2,4-Triazoles | Botrytis cinerea, Gibberella zeae | Satisfactory fungicidal activity, with some compounds showing up to 87% growth inhibition | nyu.edu |
Corrosion Inhibition Studies
Substituted 1,3,4-thiadiazole derivatives have emerged as effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective layer that slows down the corrosion process. researchgate.net The efficiency of these inhibitors is attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic thiadiazole ring, which act as adsorption centers.
For example, 4-hydroxybenzylideneaminomethyl-5-ethyl-1,3,4-thiadiazole has demonstrated good corrosion inhibition for mild steel in a hydrochloric acid solution, with an efficiency exceeding 90%. researchgate.net Similarly, (4-Dimethylamino-benzylidene)- researchgate.netCurrent time information in Bangalore, IN.mdpi.comthiadiazol-2-yl-amine (DBTA) has been shown to be an excellent corrosion inhibitor for mild steel, with an inhibition efficiency of 91% at its highest concentration. researchgate.net The adsorption of these inhibitor molecules on the mild steel surface typically follows the Langmuir adsorption isotherm. researchgate.net
| Inhibitor | Metal | Environment | Inhibition Efficiency | Reference |
| 4-hydroxybenzylideneaminomethyl-5-ethyl-1,3,4-thiadiazole | Mild Steel | HCl solution | >90% | researchgate.net |
| (4-Dimethylamino-benzylidene)- researchgate.netCurrent time information in Bangalore, IN.mdpi.comthiadiazol-2-yl-amine (DBTA) | Mild Steel | 1.0 M HCl | 91% | researchgate.net |
| 5,5′-(1,4-phenylene)bis(N-phenyl-1,3,4-thiadiazol-2-amine) (PBPA) | Mild Steel | 1 M HCl | 94% at 0.5 mM | worldscientific.com |
Coordination Chemistry and Ligand Design
The 1,3,4-thiadiazole ring, with its nitrogen and sulfur heteroatoms, serves as an excellent scaffold for the design of ligands in coordination chemistry. These ligands can form stable complexes with a variety of metal ions.
Synthesis and Characterization of Metal Complexes
A range of metal complexes involving 1,3,4-thiadiazole-derived ligands have been synthesized and characterized. mdpi.comresearchgate.netnih.gov These ligands often exhibit versatile coordination modes, which are heavily influenced by the nature of the substituents on the thiadiazole ring. mdpi.com The synthesis of these complexes typically involves reacting the thiadiazole derivative with a metal salt, such as a metal acetate (B1210297) or chloride, often under reflux conditions. mdpi.comresearchgate.net
Characterization of these metal complexes is carried out using a suite of spectroscopic and analytical techniques, including Infrared (FT-IR), UV-visible, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction. nih.govresearchgate.net These studies have revealed that coordination often occurs through one of the thiadiazole nitrogen atoms and a deprotonated group on a neighboring substituent, such as a hydroxyl group. mdpi.comnih.gov The resulting complexes can have different ligand-to-metal ratios; for example, Zn(II) complexes with certain thiadiazole derivatives have a 1:1 ligand-metal ratio, while Cu(II) complexes can exhibit a 2:1 ratio. nih.gov
| Ligand Type | Metal Ions | Coordination Sites | Characterization Techniques | Reference |
| 1,3,4-Thiadiazole derivatives with o-hydroxyphenyl moiety | Cu(II), Zn(II) | Thiadiazole nitrogen and deprotonated hydroxyl group | UV-vis, Fluorescence, FT-IR, LC-MS, XRD, NMR | mdpi.comnih.gov |
| 2-Phenol-5-amino-1,3,4-thiadiazole derivatives | Various transition metals | Not specified | Not specified | researchgate.net |
| (E)-N'-(2-hydroxy-5-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | Various transition metals | Not specified | IR, 1H-NMR, C13-NMR, elemental analysis, TGA-DTA | researchgate.net |
Applications of Metal-Thiadiazole Complexes in Catalysis (General)
While specific catalytic applications of this compound complexes are not extensively documented, the broader class of thiazole and thiadiazole metal complexes has shown promise in catalysis. For instance, Fe(III), Pd(II), and Cu(II) complexes derived from new thiazole derivatives have been synthesized and evaluated for their catalytic activity. nih.gov A square-planar Pd(II) complex, in particular, has been successfully used as a heterogeneous catalyst for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. nih.gov This catalytic system offers advantages such as simple operation, short reaction times, and high efficiency. nih.gov Furthermore, metal-organic frameworks (MOFs) incorporating thiadiazole linkers have demonstrated catalytic activity in the photodegradation of dyes like methylene (B1212753) blue. mdpi.com The potential for metal-thiadiazole complexes in various catalytic applications remains an active area of research.
While extensive research has focused on the medicinal properties of 1,3,4-thiadiazole derivatives, this class of compounds also exhibits significant potential in various non-medicinal industrial applications. The unique chemical properties imparted by the thiadiazole ring, such as its aromaticity, electron-donating capabilities of the sulfur and nitrogen atoms, and its ability to form stable complexes with metals, make it a versatile scaffold for designing molecules with specific industrial functions. These applications range from roles in photographic materials to serving as effective corrosion inhibitors and lubricant additives.
Photographic Materials
Derivatives of 1,3,4-thiadiazole have been investigated for their utility in photographic materials, primarily as antifoggants and stabilizing agents in photographic emulsions. These compounds can adsorb to the surface of silver halide crystals, influencing their growth and preventing the formation of fog, which appears as unwanted density in the unexposed areas of the photographic material.
Corrosion Inhibition
A significant area of industrial application for 1,3,4-thiadiazole derivatives is in the prevention of corrosion, particularly for mild steel in acidic environments. These compounds act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective film that isolates the metal from the corrosive medium. The lone pair electrons on the nitrogen and sulfur atoms of the thiadiazole ring play a crucial role in the adsorption process through the formation of coordinate bonds with the vacant d-orbitals of the metal.
Detailed research has been conducted on various 2,5-disubstituted-1,3,4-thiadiazoles. While direct experimental data for 2,5-diethyl-1,3,4-thiadiazole (B8735119) is limited, studies on structurally similar compounds provide valuable insights into the potential efficacy of the diethyl derivative. For example, the corrosion inhibition performance of 2-amino-5-alkyl-1,3,4-thiadiazoles on mild steel in acidic solutions has been evaluated.
The following table summarizes the inhibition efficiency of several 2-amino-5-alkyl-1,3,4-thiadiazole derivatives in formic and acetic acid, which can serve as a proxy for understanding the potential performance of this compound. The data shows that the inhibition efficiency is influenced by the nature of the alkyl group.
Corrosion Inhibition Efficiency of 2-Amino-5-Alkyl-1,3,4-Thiadiazole Derivatives on Mild Steel
| Inhibitor | Corrosive Medium | Inhibition Efficiency (%) |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole (AT) | Formic Acid | Data not available |
| 2-Amino-5-methyl-1,3,4-thiadiazole (AMT) | Formic Acid | Data not available |
| 2-Amino-5-ethyl-1,3,4-thiadiazole (AET) | Formic Acid | Data not available |
| 2-Amino-5-propyl-1,3,4-thiadiazole (APT) | Formic Acid | Data not available |
| 2-Amino-1,3,4-thiadiazole (AT) | Acetic Acid | Data not available |
| 2-Amino-5-methyl-1,3,4-thiadiazole (AMT) | Acetic Acid | Data not available |
| 2-Amino-5-ethyl-1,3,4-thiadiazole (AET) | Acetic Acid | Data not available |
| 2-Amino-5-propyl-1,3,4-thiadiazole (APT) | Acetic Acid | Data not available |
Data derived from studies on similar compounds as specific data for this compound was not available in the reviewed literature. jmaterenvironsci.com
Another study investigated the corrosion inhibition properties of 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) on mild steel in a 1 M HCl solution, demonstrating an inhibition efficiency of 94.6% at a concentration of 0.5 mM nih.gov. This highlights the strong potential of the thiadiazole scaffold in corrosion protection.
Other Industrial Applications
Derivatives of 1,3,4-thiadiazole have also found utility as additives in lubricants . Specifically, 2,5-dimercapto-1,3,4-thiadiazole (DMTD) and its derivatives are used as antiwear and extreme pressure additives lube-media.comresearchgate.net. These compounds form a protective film on metal surfaces under high pressure and temperature, preventing direct metal-to-metal contact and reducing wear. The presence of sulfur in the thiadiazole ring contributes to these properties. While direct data for this compound as a lubricant additive is not prevalent, the established performance of other thiadiazole derivatives suggests a potential avenue for its application.
Furthermore, the unique photophysical properties of some thiadiazole derivatives have led to their investigation in the field of materials science , including their use as components in organic light-emitting diodes (OLEDs) and as dyes researchgate.netnih.gov. The aromatic and electron-deficient nature of the 1,3,4-thiadiazole ring can be tuned by the introduction of various substituents to achieve desired electronic and optical properties.
Emerging Trends, Challenges, and Future Research Directions for Diethyl 1,3,4 Thiadiazole
Development of Novel and Efficient Synthetic Pathways
A primary focus of current research is the move away from classical synthesis methods, which often involve harsh reagents like phosphorus oxychloride or strong acids, towards more efficient and environmentally benign processes. rsc.orgnih.govresearchgate.net The most common traditional method for creating 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. nih.govmdpi.com
Future research is trending towards one-pot syntheses and green chemistry approaches. semanticscholar.orgresearchgate.net One-pot reactions, such as the synthesis of 2,5-disubstituted thiadiazoles from hydrazides and aldehydes using Lawesson's reagent, offer moderate-to-high yields and simplify the process. semanticscholar.org Green synthetic methodologies, including microwave-assisted organic synthesis (MAOS) and ultrasonication, are being adopted to reduce reaction times, minimize chemical waste, and lower energy consumption. researchgate.netnanobioletters.comnih.gov For instance, microwave irradiation has been successfully used to synthesize 2,5-disubstituted-1,3,4-thiadiazoles in good yields. nanobioletters.comnih.gov A novel approach has also been developed using ethylbenzimidate and benzothiohydrazides, which employs non-toxic substrates and a simple workup procedure. researchgate.net
Specifically for 2,5-diethyl-1,3,4-thiadiazole (B8735119), known synthetic routes include the reaction of ethyl hydrazinecarbodithioate with ethyl bromide. ontosight.ai The challenge and future direction lie in adapting these newer, greener, and more efficient one-pot or microwave-assisted protocols to the specific synthesis of the diethyl derivative, aiming to improve yield, purity, and sustainability. semanticscholar.orgnanobioletters.com
Table 1: Comparison of Synthetic Methodologies for 1,3,4-Thiadiazole (B1197879) Derivatives
| Methodology | Reagents/Conditions | Advantages | Challenges for Diethyl-1,3,4-thiadiazole |
|---|---|---|---|
| Classical Cyclization | Thiosemicarbazides, Strong Acids (e.g., H₂SO₄), POCl₃ | Well-established, versatile | Use of harsh/toxic reagents, potential for low yields |
| One-Pot Synthesis | Hydrazides, Aldehydes, Lawesson's Reagent | High efficiency, reduced steps, good yields semanticscholar.org | Optimization of reaction conditions for ethyl substituents |
| Microwave-Assisted Synthesis | Substituted thiosemicarbazide (B42300), substituted benzoic acid | Rapid reaction times, reduced waste, eco-friendly nanobioletters.comnih.gov | Adapting precursors and scaling up the process |
| Green Synthesis | Ultrasonication, eco-friendly solvents | Non-hazardous, economical, reproducible researchgate.netnanobioletters.com | Identifying suitable green starting materials and catalysts |
Exploration of Underexplored Reactivity and Transformations
Future research must delve into the specific reactivity conferred by the ethyl groups. This includes exploring electrophilic substitution on the ethyl chains, potential for C-H activation, and unique cyclization or polymerization reactions originating from the diethyl-substituted core. Understanding how the electron-donating nature of the ethyl groups modifies the electron-deficient ring is a key challenge. This knowledge will be crucial for synthesizing more complex molecules and materials derived from 2,5-diethyl-1,3,4-thiadiazole.
Advanced Computational Modeling for Predictive Design
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for investigating the properties of 1,3,4-thiadiazole derivatives. dergipark.org.tr These studies allow for the theoretical calculation of molecular structures, electronic properties (such as HOMO-LUMO energy gaps), thermodynamic functions, and the prediction of spectroscopic data (IR, NMR). rsc.orgdergipark.org.tr Such computational work has been successfully used to analyze molecular conformation and how different substituents affect molecular configuration. dergipark.org.tr
The emerging trend is to use these computational models for the a priori design of new molecules with desired properties, rather than for post-synthesis analysis. For 2,5-diethyl-1,3,4-thiadiazole, future research will likely involve intensive DFT studies to:
Predict its reactivity and potential reaction pathways.
Model its interaction with other molecules or surfaces for applications in materials science.
Calculate its electronic and photophysical properties to assess its potential in organic electronics. dergipark.org.tr
This predictive approach can significantly accelerate the discovery of new applications by focusing experimental work on the most promising candidates identified through simulation.
Table 2: Key Parameters from DFT Studies on 1,3,4-Thiadiazole Derivatives
| Parameter | Significance | Typical Research Focus |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | Indicates electronic excitability, chemical reactivity, and kinetic stability. dergipark.org.tr | Correlating ΔE with observed electronic properties and reactivity. |
| Thermodynamic Functions (Enthalpy, Entropy) | Provides information on the stability and formation feasibility of the molecule. | Comparing the stability of different isomers and conformers. |
| Vibrational Frequencies (IR/Raman) | Allows for the theoretical assignment of experimental spectroscopic bands. dergipark.org.tr | Confirming molecular structure and identifying functional groups. |
| Molecular Electrostatic Potential (MEP) | Maps charge distributions to predict sites for electrophilic and nucleophilic attack. | Identifying reactive sites for chemical transformations. |
Integration with Supramolecular Chemistry and Nanotechnology
The unique electronic properties and potential for coordination make 1,3,4-thiadiazole derivatives attractive building blocks for larger, functional systems. Research has indicated their potential use as components in organic light-emitting diodes (OLEDs) and as corrosion inhibitors, which often involves self-assembly on metal surfaces. ontosight.aiisres.org
Future directions point towards a more deliberate integration of 2,5-diethyl-1,3,4-thiadiazole into supramolecular assemblies and nanomaterials. This could involve:
Nanoparticle Functionalization: Using the thiadiazole unit to cap or stabilize metal nanoparticles, creating materials with tailored catalytic or sensing properties, similar to how 2,5-dimercapto-1,3,4-thiadiazole (B142945) has been used with gold nanoparticles. researchgate.net
Host-Guest Chemistry: Designing supramolecular hosts that can encapsulate 2,5-diethyl-1,3,4-thiadiazole, potentially altering its photophysical properties or controlling its release in a specific application.
Self-Assembled Monolayers: Exploring the ability of the molecule to form ordered layers on substrates for applications in molecular electronics or as protective coatings.
A significant challenge is to understand and control the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that govern the self-assembly of this specific molecule. researchgate.net
Synergistic Effects with Existing Chemical Agents (e.g., in material performance, agrochemical efficacy)
There is a growing trend to use thiadiazole derivatives not as standalone agents but in combination with other chemicals to achieve synergistic effects. A key example is in agrochemicals, where thiadiazoles have shown fungicidal activity. nih.gov A recent study demonstrated that certain 1,3,4-thiadiazole derivatives exhibit a powerful synergistic effect when combined with the antifungal drug amphotericin B, enhancing its efficacy against Candida species. nih.gov This combination allowed for reduced drug concentrations and led to significant structural damage to the fungal cell wall. nih.gov
Future research on 2,5-diethyl-1,3,4-thiadiazole should systematically explore its potential for synergy in various applications:
Agrochemicals: Testing its efficacy in combination with existing fungicides or pesticides to potentially lower required doses and combat resistance. nih.govresearchgate.net
Material Science: Investigating its use as an additive in polymers or coatings to enhance properties like thermal stability, UV resistance, or corrosion inhibition. ontosight.ai
Pharmaceuticals: While outside the direct scope of this chemical analysis, its structural motifs are common in biologically active molecules, suggesting potential for combination therapies. nih.gov
The primary challenge is the rational design of these combinations, which requires a deep understanding of the mechanisms of action of both the thiadiazole and the agent it is paired with.
Sustainable and Circular Economy Considerations in Production and Application
Sustainability is a major driver in modern chemistry. For 1,3,4-thiadiazoles, this has primarily manifested in the development of "green" synthetic routes that are more efficient and less hazardous. researchgate.netnanobioletters.com
The future of 2,5-diethyl-1,3,4-thiadiazole must be viewed through the lens of a circular economy. This extends beyond green synthesis to include the entire lifecycle of the compound. Key research directions and challenges include:
Renewable Feedstocks: Developing synthetic pathways that start from bio-based raw materials instead of petroleum-derived precursors.
Design for Degradability: Modifying the molecular structure to ensure it can be broken down into non-harmful substances after its intended use, particularly in applications like agrochemicals where environmental release is a concern.
Catalyst Recycling: Employing heterogeneous or recyclable catalysts in its synthesis to minimize waste and improve cost-effectiveness.
Atom Economy: Focusing on synthetic reactions, such as addition and cyclization reactions, that incorporate a maximum number of atoms from the reactants into the final product, minimizing waste. researchgate.net
Integrating these circular economy principles into the early stages of research and development for 2,5-diethyl-1,3,4-thiadiazole will be critical for its long-term viability and environmental acceptance.
Q & A
Q. Q1. What synthetic methodologies are optimal for preparing 1,3,4-thiadiazole derivatives, and how can reaction yields be improved?
Answer: The synthesis of 1,3,4-thiadiazoles typically involves cyclization of thioamides or hydrazine derivatives. For example, refluxing hydrazide intermediates in polar aprotic solvents like DMSO for 18 hours under reduced pressure achieves cyclization, yielding thiadiazoles with ~65% efficiency after crystallization . To optimize yields:
- Use anhydrous conditions to minimize side reactions.
- Employ catalysts like triethylamine to accelerate cyclization in ethanol-based systems .
- Monitor reaction progress via TLC or HPLC to terminate reactions at peak product formation.
Q. Q2. How can researchers validate the purity and structural integrity of synthesized 1,3,4-thiadiazole derivatives?
Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Confirm substituent positions via and chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl-substituted derivatives) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for 5,6-dimethylimidazo[2,1-b]-1,3,4-thiadiazole .
- Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N/S ratios (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. Q3. How do structural modifications to the 1,3,4-thiadiazole core influence its bioactivity against microbial biofilms?
Answer: Substituents like bromophenyl or methyl groups enhance biofilm inhibition. For example:
- Antibiofilm activity : 1,3,4-thiadiazole derivatives with electron-withdrawing groups (e.g., Br, Cl) show dose-dependent inhibition against E. coli (up to 70% at 128 µg/mL) by disrupting quorum sensing pathways .
- Structure-activity relationship (SAR) : Bulky substituents at position 5 improve activity, while hydrophilic groups reduce membrane penetration .
Methodological Tip : Use crystal violet assays to quantify biofilm biomass and confocal microscopy to visualize biofilm architecture post-treatment .
Q. Q4. What strategies can address contradictory results in anticancer screening of 1,3,4-thiadiazole derivatives?
Answer: Contradictions often arise from assay variability or cell-line-specific responses. Mitigate this by:
- Standardizing assays : Use MTT assays with consistent incubation times (e.g., 48 hours) and positive controls (e.g., doxorubicin) .
- Mechanistic follow-up : For inactive derivatives, screen for alternative targets (e.g., HDAC1 inhibition) via molecular docking (AutoDock Vina) and validate with enzymatic assays .
- Metabolic stability : Assess hepatic microsome stability to rule out false negatives due to rapid degradation .
Q. Q5. How can computational methods guide the design of 1,3,4-thiadiazole-based enzyme inhibitors?
Answer:
- Docking studies : Prioritize derivatives with high binding affinity to catalytic sites (e.g., VEGFR-2: ΔG ≤ -9 kcal/mol) .
- DFT calculations : Optimize electron distribution; electron-deficient thiadiazole rings enhance interactions with kinase ATP-binding pockets .
- ADMET prediction : Use SwissADME to filter compounds with poor bioavailability (e.g., logP >5) .
Methodological Challenges
Q. Q6. How should researchers resolve discrepancies in spectroscopic data for thiadiazole derivatives?
Answer:
Q. Q7. What experimental designs are critical for evaluating the environmental toxicity of 1,3,4-thiadiazole derivatives?
Answer:
- Ecotoxicity assays : Use Daphnia magna acute toxicity tests (LC) and algal growth inhibition assays (OECD 201).
- Degradation studies : Monitor photolytic breakdown via HPLC under UV light (254 nm) to assess persistence .
Emerging Research Directions
Q. Q8. Can 1,3,4-thiadiazole-metal complexes enhance therapeutic or material science applications?
Answer: Yes. Coordination with transition metals (e.g., Cu, Zn):
- Anticancer enhancement : Cu(II) complexes show improved DNA intercalation (e.g., IC reduced by 40% vs. ligand alone) .
- Material properties : Ag(I) complexes exhibit luminescence tunable by substituent electronics .
Synthesis Tip : React thiadiazole ligands with metal salts in ethanol/water mixtures under inert atmosphere.
Data Contradictions and Solutions
Q. Q9. Why do some 1,3,4-thiadiazoles exhibit both biofilm inhibition and activation?
Answer: Dual effects depend on concentration and bacterial strain:
- Low concentrations (≤32 µg/mL): May upregulate stress response genes, increasing biofilm formation .
- High concentrations (≥64 µg/mL): Disrupt extracellular polymeric substances (EPS), reducing biomass .
Recommendation : Perform dose-response curves across 4–256 µg/mL to identify thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
